N,N'-Bis(3-acetyl-4-hydroxyphenyl)urea
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Overview
Description
N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea is an organic compound characterized by the presence of two acetyl and two hydroxyphenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and scalability. The reaction proceeds efficiently, yielding high-purity products through simple filtration or routine extraction procedures .
Industrial Production Methods
Industrial production of N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea follows similar principles, focusing on resource-efficient and environmentally friendly processes. The use of water as a solvent and the avoidance of hazardous reagents make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The acetyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and acetyl groups enable it to form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)urea: Similar in structure but with tert-butyl groups instead of acetyl groups.
N,N’-Bis(3,4-dichlorophenyl)urea: Contains dichlorophenyl groups instead of hydroxyphenyl groups.
Uniqueness
N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea is unique due to its combination of acetyl and hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
142154-34-5 |
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Molecular Formula |
C17H16N2O5 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
1,3-bis(3-acetyl-4-hydroxyphenyl)urea |
InChI |
InChI=1S/C17H16N2O5/c1-9(20)13-7-11(3-5-15(13)22)18-17(24)19-12-4-6-16(23)14(8-12)10(2)21/h3-8,22-23H,1-2H3,(H2,18,19,24) |
InChI Key |
BTZQESCNVLSODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)O)C(=O)C)O |
Origin of Product |
United States |
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